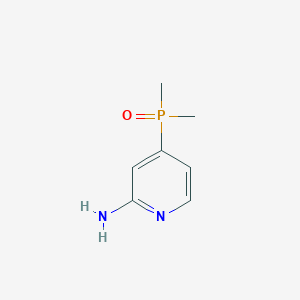

(2-Aminopyridin-4-yl)dimethylphosphine oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Aminopyridin-4-yl)dimethylphosphine oxide is an organic compound with the molecular formula C7H11N2OP It is a derivative of pyridine, featuring an amino group at the 2-position and a dimethylphosphine oxide group at the 4-position

作用機序

Target of Action

Phosphine oxides, a group to which this compound belongs, have been used in the development of various pharmaceuticals . For instance, brigatinib, an FDA-approved anticancer drug, contains a fragment of phosphine oxide .

Mode of Action

Phosphine oxides offer a unique structural feature of a very strong h-bond acceptor attached to a tetrahedral center with three potential vectors for derivatization . This allows them to interact with their targets in a unique manner.

Pharmacokinetics

Phosphine oxides, including (2-Aminopyridin-4-yl)dimethylphosphine oxide, are more polar than some classical functional groups such as amides or sulfonamides . This leads to a dramatic increase in solubility and decrease of lipophilicity . The increased polarity of the phosphine oxide analogs leads to improved metabolic stability, i.e., increased half-life in human liver microsomes . These properties impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their bioavailability.

Result of Action

The incorporation of phosphine oxide into certain compounds has been shown to significantly increase solubility and decrease lipophilicity while having similar biological profiles in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the stability of the compound . It is recommended to keep it in a dark place, sealed in dry conditions, at 2-8°C .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopyridin-4-yl)dimethylphosphine oxide typically involves the reaction of 2-aminopyridine with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

化学反応の分析

Types of Reactions

(2-Aminopyridin-4-yl)dimethylphosphine oxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

Substitution: The amino and phosphine oxide groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce phosphine derivatives with lower oxidation states. Substitution reactions can result in the formation of various substituted pyridine derivatives.

科学的研究の応用

(2-Aminopyridin-4-yl)dimethylphosphine oxide is a phosphine oxide derivative with the molecular formula C7H11N2OP and a molecular weight of 170.15 . Phosphine oxides, while rare in currently approved phosphorus-containing pharmaceuticals, are gaining recognition in medicinal chemistry for their unique structural features and advantages in drug development .

Application of Phosphine Oxides in Medicinal Chemistry

Phosphine oxides possess a strong hydrogen bond acceptor attached to a tetrahedral center, offering three potential vectors for derivatization . These compounds exhibit sufficient chemical stability and are more polar than classical functional groups like amides or sulfonamides . Incorporating a dimethylphosphine oxide (POMe2) substituent into organic compounds can significantly increase solubility and decrease lipophilicity .

Case Study: Brigatinib

Brigatinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, is approved for treating ALK-positive non-small cell lung cancer (NSCLC) in several countries . It contains a phosphine oxide fragment . The introduction of dimethylphosphine oxide (DMPO) into the 2'-methoxyaniline group and the ortho-substituted position on C4 aniline improved the activity and selectivity of the compound, which contributed to the successful development of brigatinib as a new treatment option for patients with non-small cell lung cancer .

Improving Drug Solubility and Metabolic Stability

Incorporating the POMe2 substituent into Prazosin, an antihypertensive drug with poor water solubility, led to a more soluble analog . This modification significantly increased solubility and decreased lipophilicity while maintaining similar biological profiles in vivo compared to Prazosin . The increased polarity of phosphine oxide analogs can also lead to improved metabolic stability, which translates to an increased half-life in human liver microsomes .

Phosphine Oxide Derivatives

Other examples of aminopyridine dimethylphosphine oxides include:

類似化合物との比較

Similar Compounds

- (4-Aminopyridin-2-yl)dimethylphosphine oxide

- (6-Aminopyridin-2-yl)dimethylphosphine oxide

- (3-Aminopyridin-2-yl)dimethylphosphine oxide

Uniqueness

(2-Aminopyridin-4-yl)dimethylphosphine oxide is unique due to the specific positioning of the amino and phosphine oxide groups on the pyridine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

生物活性

(2-Aminopyridin-4-yl)dimethylphosphine oxide is a phosphine oxide derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of phosphine oxides known for their diverse applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potentials.

The mechanism of action for this compound involves several biochemical interactions:

- Target Interaction : Phosphine oxides can act as ligands, binding to specific enzymes or receptors, thus modulating their activity. This interaction is crucial for their role in drug development and therapeutic applications .

- Structural Features : The compound possesses a strong hydrogen bond acceptor due to its phosphine oxide group, which enhances its solubility and biological profile compared to classical functional groups like amides or sulfonamides.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits increased polarity, which contributes to improved metabolic stability and half-life in biological systems. This property is particularly beneficial for enhancing the bioavailability of drugs derived from this compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines while showing minimal effects on non-cancerous cells. This selectivity is promising for developing targeted cancer therapies .

- Topoisomerase Inhibition : Similar phosphine oxide derivatives have been shown to inhibit topoisomerase I (TOP1), an essential enzyme in DNA replication and repair. Compounds with this activity are valuable in cancer treatment as they can induce apoptosis in rapidly dividing cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against specific bacterial strains, although further research is needed to elucidate its full antimicrobial spectrum.

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Cancer Cell Line Studies : In vitro studies showed that the compound inhibited cell proliferation in various cancer types, including breast and lung cancers, with IC50 values indicating effective concentrations for therapeutic use .

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer cells .

Comparison with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, ligand binding |

| Diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxides | TOP1 inhibition | Induces apoptosis in cancer cells |

| 2-Ethoxy-4-formylphenoxy-methylbenzonitrile | Antimicrobial | Modulates enzyme activity |

特性

IUPAC Name |

4-dimethylphosphorylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2OP/c1-11(2,10)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUOCCWPLNFUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=NC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。